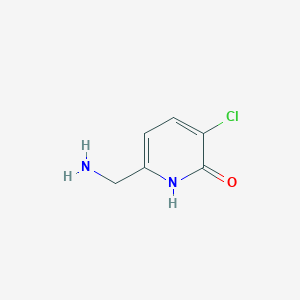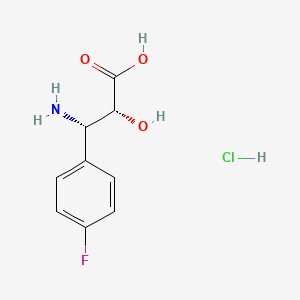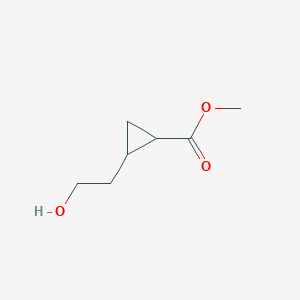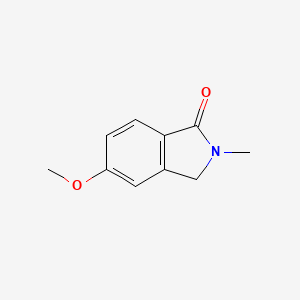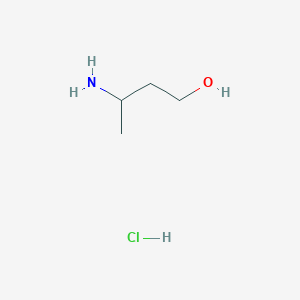
(R)-3-Aminobutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobutan-1-ol hydrochloride: is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals. It is a colorless to light yellow liquid that is soluble in water, ethanol, and other solvents. This compound is particularly significant in the production of chiral drugs, including those used for treating HIV and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxime Formation and Reduction: One common method involves the formation of an oxime from 4-hydroxy-2-butanone using hydroxylamine, followed by reduction with Raney nickel to yield 3-aminobutan-1-ol.
Hydrogen Reduction: Another method uses a ruthenium complex to catalyze the hydrogen reduction of 3-aminobutyric acid ester to produce 3-aminobutan-1-ol.
Industrial Production Methods: The industrial production of 3-aminobutan-1-ol hydrochloride often involves large-scale synthesis using inexpensive reagents and mild reaction conditions. For example, the use of Raney nickel and D-tartaric acid as a chiral reagent has been shown to be highly economical and suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Aminobutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or sodium hydride.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Aminobutan-1-ol hydrochloride is used as an intermediate in the synthesis of various chiral compounds, including those with HIV integrase inhibitory activity .
Biology: In biological research, it is used to study enzyme mechanisms and as a building block for more complex molecules.
Medicine: The compound is crucial in the synthesis of pharmaceuticals such as Dolutegravir, an anti-HIV drug, and 4-methylcyclophosphamide, an anti-tumor drug .
Industry: In the industrial sector, it is used in the production of various chemicals and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-aminobutan-1-ol hydrochloride largely depends on its application. For instance, in the synthesis of Dolutegravir, it acts as a building block that integrates into the final drug structure, which then inhibits the HIV integrase enzyme by blocking the strand transfer in the cDNA integration process .
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-butanol: Similar in structure but without the hydrochloride group.
3-Aminobutan-2-ol: Another amino alcohol with a different position of the hydroxyl group.
Uniqueness: 3-Aminobutan-1-ol hydrochloride is unique due to its specific use in the synthesis of chiral drugs and its ability to form stable intermediates that are crucial for pharmaceutical applications .
Eigenschaften
IUPAC Name |
3-aminobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
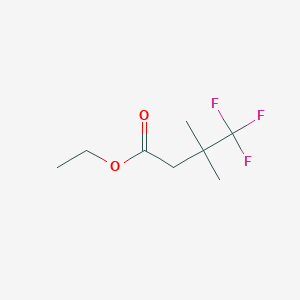
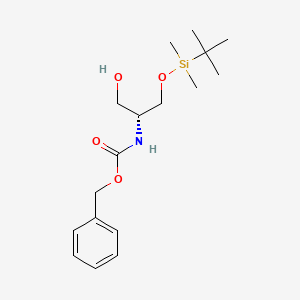
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
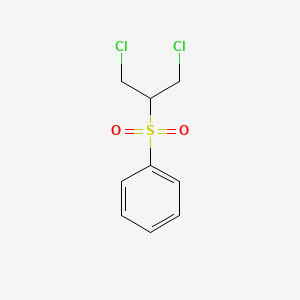
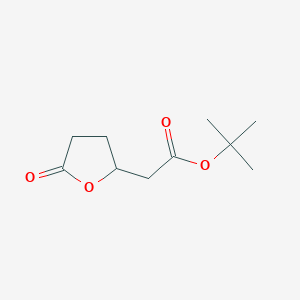
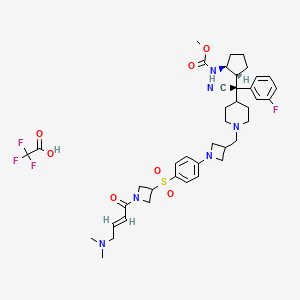
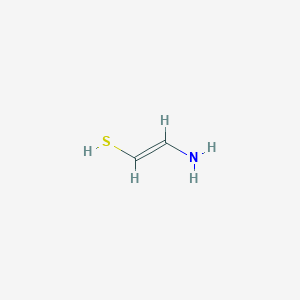
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
